molecular formula C7H10BrClN2 B1381358 2-(Aminomethyl)-4-bromoaniline hydrochloride CAS No. 2007909-97-7

2-(Aminomethyl)-4-bromoaniline hydrochloride

Cat. No.: B1381358
CAS No.: 2007909-97-7
M. Wt: 237.52 g/mol
InChI Key: AQBOMTZPTSKDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-4-bromoaniline hydrochloride is an organic compound that features both an amine and a bromine substituent on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromoaniline hydrochloride typically involves the bromination of aniline derivatives followed by the introduction of an aminomethyl group. One common method is the bromination of 4-bromoaniline, followed by a reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The subsequent aminomethylation can be achieved using formaldehyde and ammonium chloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-bromoaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-(Aminomethyl)aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(Aminomethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-bromoaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-bromoaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Bromoaniline: Lacks the aminomethyl group, limiting its use in certain synthetic applications.

    2-(Aminomethyl)-4-chloroaniline: Similar structure but with a chlorine substituent instead of bromine, leading to different chemical properties.

Uniqueness

2-(Aminomethyl)-4-bromoaniline hydrochloride is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-(aminomethyl)-4-bromoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3H,4,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOMTZPTSKDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004997-73-2
Record name Benzenemethanamine, 2-amino-5-bromo-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004997-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.